molecular formula C24H22N2O7S2 B2808635 N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE CAS No. 686737-61-1

N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2808635
CAS No.: 686737-61-1
M. Wt: 514.57
InChI Key: JCWXTMASWOFWPI-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a furan-2-yl group at position 2 and a 4-methylbenzenesulfonyl group at position 2.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O7S2/c1-15-6-9-17(10-7-15)35(28,29)23-24(33-22(26-23)19-5-4-12-32-19)34-14-21(27)25-18-11-8-16(30-2)13-20(18)31-3/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXTMASWOFWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the oxazole ring and the introduction of the sulfonyl group. Common reagents used in these steps include:

    Oxidizing agents: to introduce the sulfonyl group.

    Cyclization agents: to form the oxazole ring.

    Protecting groups: to protect sensitive functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 2,4-dimethoxybenzoic acid, while reduction of the sulfonyl group could yield a thioether derivative.

Scientific Research Applications

Antitumor Potential

Research indicates that compounds similar to N-(2,4-Dimethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide exhibit antitumor properties. For instance, derivatives containing oxazole and furan rings have been studied for their ability to inhibit cancer cell proliferation. The incorporation of specific substituents can enhance the potency against various cancer types by targeting specific cellular pathways involved in tumor growth .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways. For example, studies on related benzamide derivatives have shown their effectiveness as inhibitors for kinases involved in cancer progression. The structural features of this compound suggest that it could similarly inhibit specific kinase activities, making it a candidate for further investigation as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that yield various derivatives with differing biological activities. The ability to modify substituents on the furan or oxazole rings allows researchers to tailor the compound's properties for specific applications.

Case Studies

  • Anticancer Studies : A study demonstrated that a derivative of this compound showed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
  • Kinase Inhibition : Another case involved the evaluation of similar compounds as RET kinase inhibitors. These studies revealed that modifications at the oxazole position significantly affected inhibitory potency, suggesting a structure-activity relationship that can guide future drug design efforts .

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocycle and Substituent Variations

The target compound’s 1,3-oxazole core distinguishes it from triazole or isoxazole-based analogues. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Oxazole 4-Methylbenzenesulfonyl, Furan-2-yl, 2,4-Dimethoxyphenyl Hypothesized anti-inflammatory activity due to methoxy groups
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides () 1,2,4-Triazole Amino, Furan-2-yl, variable phenyl substituents (e.g., Cl, NO₂) Enhanced anti-exudative activity with methoxy groups
Compound from 1,2,4-Triazole 4-tert-Butylphenyl, 4-Methoxyphenyl, Dibenzofuran 592.714 High lipophilicity due to tert-butyl and dibenzofuran groups
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide () Isoxazole Biphenyl, Sulfamoyl Increased polarity from sulfamoyl group; potential for improved solubility
Adamantane-substituted triazole () 1,2,4-Triazole Adamantane, Methyl High lipophilicity; possible CNS penetration

Impact of Substituents on Bioactivity

  • Methoxy Groups : The 2,4-dimethoxyphenyl group in the target compound aligns with findings in , where methoxy substituents on phenyl rings enhance anti-exudative activity compared to halogens or nitro groups .
  • Sulfonyl vs. Sulfamoyl : The 4-methylbenzenesulfonyl group in the target compound offers moderate polarity, contrasting with the more polar sulfamoyl group in . This balance may optimize membrane permeability and solubility .
  • Heterocyclic Core : The 1,3-oxazole core likely provides metabolic stability compared to triazoles, which are prone to enzymatic oxidation. However, triazoles in and exhibit tailored bioactivity through bulky substituents (e.g., tert-butyl, adamantane) that enhance target binding .

Pharmacokinetic Considerations

  • Solubility: The polar sulfanyl bridge and methoxy groups may enhance solubility relative to nonpolar analogues, though less so than sulfamoyl-containing compounds () .

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 388.4 g/mol
  • SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CO3

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of activity include:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor properties. The mechanism is believed to involve the inhibition of specific kinases associated with cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Key observations include:

  • Substituents Influence : The presence of the dimethoxy group on the phenyl ring enhances lipophilicity and may improve bioavailability.
  • Furan and Oxazole Rings : These heterocycles are critical for biological activity, as they contribute to the binding affinity with target proteins.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant inhibition of tumor growth in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in animal models

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Dimethoxy substitutionIncreases lipophilicity and bioavailability
Furan ringEnhances interaction with biological targets
Oxazole moietyCritical for kinase inhibition

Case Studies

Several case studies have investigated the biological effects of similar compounds with structural similarities:

  • Antitumor Efficacy in Preclinical Models : A study conducted on a related benzamide derivative demonstrated a dose-dependent reduction in tumor size in xenograft models, suggesting that modifications similar to those seen in this compound could yield favorable outcomes in cancer treatment.
  • Antibacterial Activity Assessment : A comparative analysis showed that compounds with furan and oxazole rings exhibited enhanced antibacterial properties compared to their analogs lacking these groups.

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